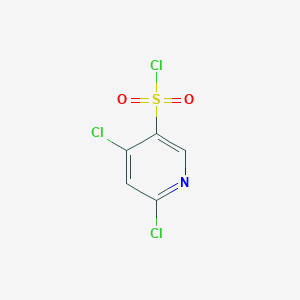![molecular formula C18H17F3N2O5S B1447994 1-({4-[4-Nitro-2-(trifluorométhyl)phénoxy]-phényl}sulfonyl)pipéridine CAS No. 1858240-22-8](/img/structure/B1447994.png)
1-({4-[4-Nitro-2-(trifluorométhyl)phénoxy]-phényl}sulfonyl)pipéridine
Vue d'ensemble
Description
1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine is a synthetic organic compound characterized by its unique chemical structure, which incorporates a piperidine ring, a nitro group, and a trifluoromethyl group
Applications De Recherche Scientifique
This compound finds applications in various scientific research domains:
Chemistry
It is used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology
It serves as a ligand in the study of molecular interactions with biological macromolecules.
Medicine
Industry
It is explored for its use in the development of advanced materials and as a precursor for agrochemicals.
Méthodes De Préparation
The synthesis of 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine involves several key steps. One common method begins with the nucleophilic aromatic substitution of 4-nitro-2-(trifluoromethyl)phenol with a suitable sulfonyl chloride derivative. This reaction is typically carried out under mild conditions, often in the presence of a base such as potassium carbonate, to form the sulfonyl ether intermediate. The intermediate is then reacted with piperidine through a nucleophilic substitution reaction, resulting in the formation of the final compound. Industrial production methods may involve optimizations such as continuous flow synthesis to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine undergoes a variety of chemical reactions, including:
Oxidation
The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction
The sulfonyl group can be selectively reduced using reagents like lithium aluminum hydride.
Substitution
The trifluoromethyl group can be replaced by other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism by which 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. For instance, the nitro and trifluoromethyl groups may contribute to the compound's ability to interact with enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various effects, such as inhibition of enzymatic activity or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine exhibits unique properties due to the presence of the trifluoromethyl group, which imparts high electronegativity and metabolic stability. Similar compounds include:
1-({4-[4-Nitro-2-(methoxy)phenoxy]-phenyl}sulfonyl)piperidine: This variant lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
1-({4-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine: The amino group replaces the nitro group, potentially altering its interaction with biological targets.
Propriétés
IUPAC Name |
1-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c19-18(20,21)16-12-13(23(24)25)4-9-17(16)28-14-5-7-15(8-6-14)29(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMNWUFDCBOFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)



![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)

